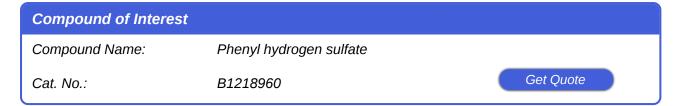


# Phenyl Hydrogen Sulfate: A Technical Overview of its Properties and Biological Significance

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#### For Immediate Release

This technical guide provides an in-depth analysis of **phenyl hydrogen sulfate**, a key metabolite in xenobiotic detoxification. Intended for researchers, scientists, and professionals in drug development, this document outlines its physicochemical properties, synthesis, and significant role in metabolic pathways and disease pathology, particularly in the context of diabetic kidney disease.

## **Core Physicochemical Data**

**Phenyl hydrogen sulfate** (also known as phenyl sulfate) is an organic aryl sulfate compound. It is a human xenobiotic metabolite, playing a role in the detoxification of phenolic compounds. [1][2] The key quantitative data for this compound are summarized below.



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>4</sub> S	[1][2][3]
Molecular Weight	174.17 - 174.18 g/mol	[1][2]
Exact Mass	173.99867984 Da	[3]
CAS Number	937-34-8	[2][3]
IUPAC Name	phenyl hydrogen sulfate	[2]
Synonyms	Phenyl sulfate, Phenylsulfate	[2][3][4]
Physical Description	Solid	[2]
рКа	-4.29 ± 0.15 (Predicted)	[3]
Density	1.508 g/cm³ (Predicted)	[3]
LogP	1.949 (Predicted)	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	4	[3]

# Experimental Protocol: Synthesis of Phenyl Hydrogen Sulfate

The most common method for the synthesis of **phenyl hydrogen sulfate** is the sulfation of phenol.[1] A representative experimental protocol using a sulfur trioxide-pyridine complex, a common sulfonating agent, is detailed below. This method is adapted from general procedures for the sulfation of phenolic compounds.[5]

Objective: To synthesize phenyl hydrogen sulfate via the sulfation of phenol.

#### Materials:

- Phenol (C<sub>6</sub>H<sub>5</sub>OH)
- Sulfur trioxide-pyridine complex (SO<sub>3</sub>·C<sub>5</sub>H<sub>5</sub>N)



- Anhydrous pyridine (C₅H₅N)
- Potassium hydroxide (KOH) solution (25% w/v)
- Ethyl acetate (EtOAc)
- Deionized water
- Argon gas (or other inert gas)

#### Procedure:

- Under an inert atmosphere (e.g., argon), dissolve phenol (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask in an ice bath to 0°C.
- Slowly add the sulfur trioxide-pyridine complex (1 equivalent) to the stirred solution. Maintain the temperature at 0°C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-72 hours.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, evaporate the pyridine under reduced pressure.
- Dissolve the resulting residue in a minimal amount of deionized water.
- Adjust the pH of the aqueous solution to between 6 and 7 using a 25% potassium hydroxide solution. This will form the potassium salt of **phenyl hydrogen sulfate**, which is often more stable and easier to isolate.
- Wash the aqueous solution with ethyl acetate (3x) to remove any unreacted phenol and other organic impurities.
- If a precipitate (potassium sulfate) forms, it can be removed by filtration.



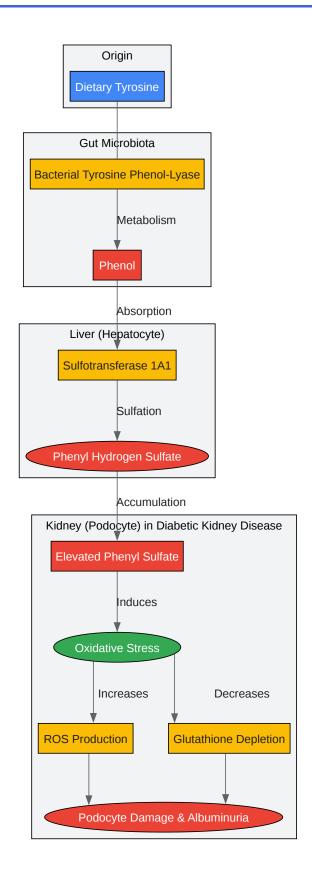
 The aqueous phase containing the potassium phenyl sulfate can then be evaporated to yield the solid product. Further purification can be achieved by recrystallization.

Note: This is a generalized protocol. Reaction times, stoichiometry, and purification methods may require optimization for specific laboratory conditions and desired product purity.

## **Biological Significance and Signaling Pathway**

Phenyl hydrogen sulfate is a significant metabolite in human physiology, primarily formed in the liver through the sulfation of phenol. Phenol itself is largely derived from the metabolism of dietary tyrosine by gut microbiota.[6] While this sulfation pathway is a critical detoxification mechanism, elevated levels of phenyl hydrogen sulfate have been implicated in the pathology of diabetic kidney disease.[1][4][6] It is considered a uremic toxin that can induce albuminuria and damage to podocytes, the specialized cells in the kidney's glomeruli.[4][6] The mechanism of this damage is linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of cellular antioxidants like glutathione.[6][7][8]





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Figure 1: Metabolic pathway and pathological role of phenyl hydrogen sulfate.



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- To cite this document: BenchChem. [Phenyl Hydrogen Sulfate: A Technical Overview of its Properties and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218960#phenyl-hydrogen-sulfate-molecular-weight-and-formula]

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